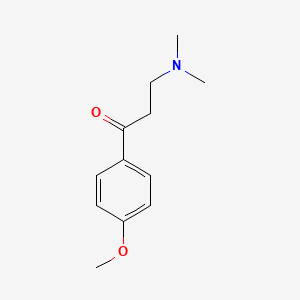

3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one

Description

3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one (CAS 2125-49-7) is a ketone derivative featuring a dimethylamino group at the β-position and a 4-methoxyphenyl substituent at the carbonyl carbon. Its hydrochloride salt form has a molecular weight of 184.24 g/mol, with physical properties including a boiling point of 318.2°C, logP of 2.63, and a refractive index of 1.512 . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for drugs targeting tuberculosis and central nervous system (CNS) disorders .

Properties

IUPAC Name |

3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNZCNMFQSONGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine and a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.

Substitution: The dimethylamino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield 4-methoxybenzoic acid, while reduction may produce 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol.

Scientific Research Applications

3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is studied. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to understand its mode of action.

Comparison with Similar Compounds

Pyridyl Analogs

Example Compound: 3-(Dimethylamino)-1-(4,6-dimethylpyridin-3-yl)propan-1-one (Class M)

- Structure : Replaces the 4-methoxyphenyl group with a 4,6-dimethylpyridine ring.

- Synthesis : Prepared via Weinreb amide intermediates with 99% yield, demonstrating high efficiency compared to other pyridyl analogs (e.g., 61–94% yields for Classes O, P, R) .

- Properties : Molecular weight of 195.1 g/mol (free base), distinct NMR signals (δ 8.82 ppm for pyridyl protons) .

- Applications : Investigated as analogs of bedaquiline, a tuberculosis drug, highlighting the role of heterocyclic substituents in enhancing target binding .

Benzofuran Derivatives

Example Compound: 1-(Benzo-1H-furan-7-yl)-3-(dimethylamino)propan-1-one

- Structure : Substitutes 4-methoxyphenyl with a benzofuran moiety.

- Synthesis : Synthesized using formaldehyde and dimethylamine HCl under reflux, followed by purification via column chromatography .

- Applications : Structural diversity in aromatic groups may influence solubility and bioavailability, though cytotoxic data for this compound remain unreported .

Naphthalene-Containing Analog

Example Compound: 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride

Triazole and Morpholino Derivatives

Example Compounds :

- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

- 3-(4-(2-Morpholinoethoxy)phenyl)-1-phenylpropan-1-one

- Structure: Incorporates triazole or morpholinoethoxy groups.

- Activity: Morpholino derivatives exhibit selective cytotoxicity against MCF-7 cancer cells, while triazole analogs are explored for antimicrobial applications .

Structure-Activity Relationships (SAR)

- Aromatic Substituents :

- Dimethylamino Group: Critical for chiral γ-amino alcohol formation via reduction, enabling applications in antidepressants like fluoxetine .

- Steric and Electronic Effects : Bulkier substituents (e.g., naphthalene) may hinder synthesis yields but enhance target affinity .

Biological Activity

3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one, commonly referred to as DMAPPH, is a synthetic compound with a diverse range of potential biological activities. This article focuses on the biological activity of DMAPPH, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMAPPH has the molecular formula C12H17NO2 and features a propanone backbone with a dimethylamino group and a 4-methoxyphenyl group. The presence of these functional groups suggests potential interactions with biological systems, influencing its pharmacological properties.

Table 1: Structural Characteristics of DMAPPH

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H17NO2 | Dimethylamino and methoxy groups |

| 4-Methoxyacetophenone | C9H10O3 | Precursor in synthesis of DMAPPH |

| 3-(Dimethylamino)-1-phenylpropan-1-one | C12H17NO | Similar structure without methoxy group |

The biological activity of DMAPPH is hypothesized to involve several mechanisms:

- Binding to Receptors : DMAPPH may interact with specific receptors or enzymes, modulating their activity and leading to physiological changes.

- Cell Signaling Modulation : Its interaction with cellular components can affect signaling pathways related to inflammation and pain perception.

These mechanisms are crucial for understanding how DMAPPH exerts its effects on cellular processes.

Cytotoxicity

Research has demonstrated that DMAPPH and its derivatives exhibit cytotoxicity against certain cancer cell lines. For instance, studies have reported growth inhibition (GI50) values in the micromolar range against various human cancer cell lines, suggesting that DMAPPH may have potential as an anticancer agent .

Table 2: Cytotoxicity Data for DMAPPH Derivatives

Analgesic Effects

Some derivatives of compounds similar to DMAPPH have exhibited analgesic properties. This suggests that DMAPPH may also contribute to pain relief mechanisms, although direct evidence is still needed for conclusive claims .

Study on Anticancer Activity

A notable study investigated the anticancer properties of various derivatives of DMAPPH. The results indicated significant cytotoxic effects against a panel of human cancer cell lines with IC50 values ranging from 0.20 to 2.58 µM . This study emphasizes the potential of DMAPPH as a lead compound in cancer therapy.

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of DMAPPH derivatives against Candida species. The findings suggested that certain derivatives exhibited better profiles than standard antifungal agents like fluconazole, highlighting the need for further exploration into their clinical applications .

Q & A

Q. What are the established synthetic routes for 3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one, and how can intermediates be purified?

A common method involves the condensation of p-anisaldehyde with dimethylamine derivatives under catalytic conditions. For example, a photocatalyst-free visible-light photoredox approach has been used to synthesize structurally related propan-1-one derivatives, yielding intermediates that are purified via recrystallization (ethanol) or flash column chromatography (cyclohexane/ethyl acetate gradients) . Key quality control steps include NMR to confirm the absence of unreacted aldehydes and GC-MS to verify purity.

Q. How is the structural identity of this compound validated in synthetic workflows?

Structural confirmation relies on spectroscopic techniques:

- NMR : Distinct signals for the dimethylamino group (δ ~2.2–2.5 ppm for CH3 protons) and the methoxyphenyl moiety (δ ~3.8 ppm for OCH3).

- FT-IR : Stretching vibrations for the carbonyl group (C=O, ~1680–1700 cm⁻¹) and aromatic C-O-C (1250–1300 cm⁻¹) .

- X-ray crystallography (for crystalline derivatives): Resolves bond lengths and angles, particularly the planar geometry of the propan-1-one backbone .

Q. What safety protocols are recommended for handling this compound?

While specific GHS classifications are not fully documented, analogous propan-1-one derivatives show low acute toxicity but may irritate mucous membranes. Standard precautions include:

- Use of PPE (gloves, goggles) in ventilated hoods.

- Immediate consultation with a physician upon exposure, with SDS documentation provided .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

Yield optimization requires systematic parameter testing:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the carbonyl group.

- Catalyst screening : Lewis acids (e.g., AlCl3) or base catalysts (e.g., K2CO3) improve reaction rates.

- Temperature control : Elevated temperatures (60–80°C) reduce reaction time but may promote side reactions like enolization . Parallel monitoring via TLC or in-situ IR spectroscopy helps track intermediate formation.

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : The dimethylamino group may participate in keto-enol tautomerism, altering peak positions. Deuterated solvents (e.g., DMSO-d6) stabilize specific tautomers.

- Impurity profiling : LC-MS/MS can identify byproducts (e.g., chlorinated side products from incomplete purification) .

- Crystallographic validation : Single-crystal X-ray structures provide definitive proof of molecular geometry .

Q. How is this compound utilized as a precursor for heterocyclic drug intermediates?

The α,β-unsaturated ketone moiety enables cyclization reactions:

- Pyrazole synthesis : Reaction with hydrazines forms pyrazole rings, useful in antiviral agents.

- Chalcone derivatives : Condensation with substituted benzaldehydes yields antimicrobial scaffolds . Mechanistic studies (e.g., DFT calculations) predict regioselectivity in these reactions .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

Advanced approaches include:

- Molecular docking : Predicts binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications).

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the methoxyphenyl ring) with biological activity .

- ADMET profiling : Estimates pharmacokinetic properties (e.g., metabolic stability via cytochrome P450 interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.